molecular formula C18H20N4O2 B12003851 N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide CAS No. 359730-58-8

N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide

Cat. No.: B12003851
CAS No.: 359730-58-8
M. Wt: 324.4 g/mol
InChI Key: IXVGEENERDJPNP-XDHOZWIPSA-N
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Description

N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide is a complex organic compound with a unique structure that includes both dimethylamino and oxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and N-(2-methylphenyl)oxamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • 4-(dimethylamino)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide
  • Methanone, [4-(dimethylamino)phenyl]phenyl-

Uniqueness

N’-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

359730-58-8

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide

InChI

InChI=1S/C18H20N4O2/c1-13-6-4-5-7-16(13)20-17(23)18(24)21-19-12-14-8-10-15(11-9-14)22(2)3/h4-12H,1-3H3,(H,20,23)(H,21,24)/b19-12+

InChI Key

IXVGEENERDJPNP-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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